molecular formula C7H10N2O2 B2785113 4-(1H-imidazol-1-yl)oxolan-3-ol CAS No. 1849295-31-3

4-(1H-imidazol-1-yl)oxolan-3-ol

Cat. No.: B2785113
CAS No.: 1849295-31-3
M. Wt: 154.169
InChI Key: SMXOWFLVFBVBLU-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)oxolan-3-ol is a heterocyclic compound featuring an imidazole ring linked to a hydroxylated oxolane (tetrahydrofuran) moiety. Synthesized via a methanol/ammonia reaction, it is characterized as a white solid with the molecular formula C₈H₁₁N₂O₃ (ESI-MS: m/z 185.0945 [M+H]⁺). Key structural features include a hydroxyl group at the oxolan-3 position and a 1H-imidazol-1-yl substituent at the oxolan-4 position, as confirmed by NMR and mass spectrometry .

Properties

IUPAC Name

4-imidazol-1-yloxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-7-4-11-3-6(7)9-2-1-8-5-9/h1-2,5-7,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXOWFLVFBVBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)oxolan-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole with a suitable epoxide under acidic or basic conditions to form the desired product. The reaction conditions often include:

    Solvent: Common solvents include water, ethanol, or other polar solvents.

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

4-(1H-imidazol-1-yl)oxolan-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)oxolan-3-ol involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial effects. The exact pathways involved depend on the specific biological context and the target organisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Diversity

The following table summarizes critical differences between 4-(1H-imidazol-1-yl)oxolan-3-ol and related imidazole-containing compounds:

Compound Name Structure Features Key Substituents Biological Activity Synthesis Method References
This compound Oxolane ring, hydroxyl group Hydroxyl at oxolan-3 Enzymatic polymerization Methanol/ammonia reaction
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]chalcone derivatives Chalcone backbone, imidazole-phenyl Aryl ketone, imidazole-phenyl Antifungal (Aspergillus fumigatus) Claisen-Schmidt condensation
3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol Trityl-protected imidazole, alkyl chain Trityl (Ph₃C), propanol chain Not explicitly reported Aldehyde reduction
2-(Dithiocarbamoyl)-N-[4-(imidazol-1-ylmethyl)phenyl]acetamide Dithiocarbamoyl, phenylacetamide Sulfur-containing dithiocarbamoyl Broad antifungal activity Multi-step organic synthesis
Oxomorpholine-imidazole derivatives Morpholinone-imidazole fusion Morpholinone ring, aryl groups Lead optimization for bioactivity Heteroaryl synthesis
4-Trifluoromethyl-5-(n-hexyl)imidazol-1-ol Trifluoromethyl, alkyl chain CF₃, hexyl chain Not explicitly reported Condensation/protonation

Key Comparative Insights

Structural Modifications and Solubility
  • Oxolane vs. Aromatic Rings : The oxolane ring in this compound enhances hydrophilicity compared to aryl-substituted analogs (e.g., chalcone derivatives). This may improve aqueous solubility but reduce membrane permeability relative to lipophilic counterparts like trityl-protected imidazoles .

Physicochemical Properties

Property This compound Chalcone Derivatives Trityl-Protected Imidazoles
LogP (Predicted) ~0.5 (hydrophilic) ~3.2 (moderate) ~5.8 (highly lipophilic)
Water Solubility High Low Very low
Thermal Stability Moderate High High (trityl stabilization)

Biological Activity

4-(1H-imidazol-1-yl)oxolan-3-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features an imidazole ring connected to an oxolane ring, which contributes to its biological activity. The structural configuration plays a critical role in its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial and anti-Candida activities. For instance, in vitro assays have demonstrated that these compounds possess minimum inhibitory concentration (MIC) values that suggest effectiveness against common pathogens, including Candida albicans.

CompoundMIC (µmol/mL)Reference
This compound0.5807 (C. albicans)
Fluconazole>1.6325
Miconazole0.0188

The compounds have shown better anti-Candida profiles than fluconazole, indicating their potential as new antifungal agents.

Antitumor Activity

Imidazole derivatives, including this compound, are recognized for their anticancer properties. Studies have reported that imidazoles can inhibit cancer cell proliferation across various cell lines, including melanoma and cervical cancer cells.

For example, a series of imidazole analogs were tested for their antiproliferative effects, revealing IC50 values ranging from 16.1 to >100 µM against different cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Imidazole Analog 10aA375 (melanoma)16.1
Imidazole Analog 10bJurkat (leukemia)>100

These findings highlight the potential of imidazole-containing compounds in cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory effects of imidazole derivatives have also been documented. These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets. For instance, the imidazole moiety can participate in hydrogen bonding and hydrophobic interactions with proteins involved in various biological processes.

Case Studies

A notable case study involved the synthesis of various derivatives of this compound and their evaluation for biological activity:

  • Synthesis and Testing : Researchers synthesized several derivatives and assessed their antimicrobial properties against clinical isolates of Candida species.
  • Results : The most active derivative exhibited a MIC value significantly lower than fluconazole, suggesting a promising alternative for antifungal therapy.

Q & A

Q. What synthetic methodologies are effective for preparing 4-(1H-imidazol-1-yl)oxolan-3-ol, and how can reaction conditions be optimized?

Answer:

  • Key Methods : Adapt coupling reactions used for structurally analogous imidazole derivatives. For example, alkylation of oxolan-3-ol precursors with 1H-imidazole under basic conditions (e.g., NaOH in methanol) can introduce the imidazole moiety .
  • Optimization : Use LC-MS to monitor reaction progress and identify byproducts (e.g., dehalogenation or ring-opening byproducts). Catalyst selection is critical: Raney nickel avoids dehalogenation seen with Pd/C in hydrogenation steps .
  • Purification : Employ gradient chromatography (e.g., ethyl acetate:MeOH:NEt₃ mixtures) to isolate the product .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm the oxolan ring (δ ~3.5–4.0 ppm for oxolan protons) and imidazole substituents (δ ~7.0–7.5 ppm) .
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and imidazole C=N (1600–1650 cm1^{-1}) stretches. Compare with DFT-calculated IR spectra to validate assignments .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+^+ at m/z ~171) and monitor purity .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Answer:

  • X-ray Diffraction : Use SHELXL for refinement and ORTEP-III for visualizing electron density maps. Assign absolute configuration via Flack’s x parameter to avoid false chirality-polarity indications in near-centrosymmetric structures .
  • Data Collection : Ensure high-resolution (<1.0 Å) data for accurate refinement of the oxolan ring conformation and imidazole orientation .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of this compound?

Answer:

  • Docking Studies : Model interactions with targets like COX-2 or NOS2 using AutoDock or Schrödinger. Align the imidazole moiety with secondary pockets (e.g., Val523 in COX-2) to assess binding affinity .
  • MD Simulations : Run 100-ns simulations to evaluate stability of ligand-enzyme complexes. Prioritize compounds with RMSD <2.0 Å .

Q. How can researchers address contradictions in experimental vs. theoretical data (e.g., IR, NMR)?

Answer:

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level. Compare theoretical vibrational frequencies (IR) and chemical shifts (NMR) with experimental data to identify discrepancies caused by solvent effects or tautomerism .
  • Hybrid QM/MM Approaches : Refine electronic environments for imidazole lone pairs interacting with polar solvents .

Q. What strategies mitigate byproduct formation during imidazole coupling reactions?

Answer:

  • Catalyst Screening : Replace Pd/C with Raney nickel to suppress hydrodehalogenation (critical for halogen-containing precursors) .
  • Solvent Optimization : Use water or ethanol instead of methanol to enhance reaction selectivity (Table 1, ):
EntrySolventCatalystYield (%)
1EthanolPd/C21
4WaterPd/C25
5EthanolRaney Ni92

Q. How to design enantiomeric purity assays for chiral derivatives of this compound?

Answer:

  • Chiral HPLC : Use amylose-based columns with hexane:isopropanol mobile phases.
  • Crystallographic Refinement : Apply Rogers’ η parameter cautiously (prone to overprecision) and cross-validate with Flack’s x parameter in SHELXL .

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